molecular formula C11H17F2NO4 B582505 1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid CAS No. 1255666-86-4

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid

Cat. No.: B582505
CAS No.: 1255666-86-4
M. Wt: 265.257
InChI Key: MSNKMLCRSUWLHZ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorination Reagents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups at the fluorine positions.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

    Organic Synthesis:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is unique due to the combination of the tert-butoxycarbonyl protecting group and the fluorine atoms at the 5-position. This combination provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKMLCRSUWLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735100
Record name 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-86-4
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 1-tert-butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (3.0 g, 10.74 mmol) in methanol (35 mL) was added a 1N aqueous solution of sodium hydroxide (20 mL) at below 5° C. The mixture was warmed to room temperature, and after 16 h, the mixture was concentrated under reduced pressure. The remaining aqueous layer was acidified with a 1N aqueous solution of hydrochloric acid (to pH˜4) and was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (2.5 g) as a pale yellow solid which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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